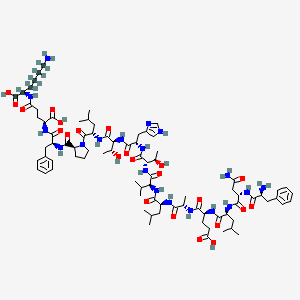
FNLEALVTHTLPFEK-(Lys-13C6,15N2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is a stable isotope-labeled peptide. It is labeled with carbon-13 and nitrogen-15 isotopes at the lysine residue. This compound is primarily used in scientific research for quantitation and tracing purposes, particularly in the field of proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FNLEALVTHTLPFEK-(Lys-13C6,15N2) involves the incorporation of stable isotopes into the peptide sequence. The labeled lysine (Lys-13C6,15N2) is synthesized separately and then incorporated into the peptide chain using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence assembly.
Industrial Production Methods
Industrial production of FNLEALVTHTLPFEK-(Lys-13C6,15N2) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
FNLEALVTHTLPFEK-(Lys-13C6,15N2) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.
Aplicaciones Científicas De Investigación
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is widely used in scientific research, particularly in:
Proteomics: Used as an internal standard for mass spectrometry-based quantitation.
Biology: Helps in studying protein-protein interactions and post-translational modifications.
Medicine: Used in drug development to study pharmacokinetics and metabolic pathways.
Industry: Employed in quality control and validation of analytical methods.
Mecanismo De Acción
The primary mechanism of action of FNLEALVTHTLPFEK-(Lys-13C6,15N2) is its use as a tracer in mass spectrometry. The stable isotopes allow for precise quantitation and tracking of the peptide in complex biological samples. The labeled lysine residue serves as a marker, enabling the differentiation of the peptide from its non-labeled counterparts.
Comparación Con Compuestos Similares
Similar Compounds
- FNLEALVTHTLPFEK-(Lys-13C6)
- FNLEALVTHTLPFEK-(Lys-15N2)
- FNLEALVTHTLPFEK-(Lys-D4)
Uniqueness
FNLEALVTHTLPFEK-(Lys-13C6,15N2) is unique due to the dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in mass spectrometry analyses compared to single-labeled peptides.
Propiedades
Fórmula molecular |
C83H127N19O23 |
|---|---|
Peso molecular |
1767.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1 |
Clave InChI |
RHEVXLGWJAXXBI-FMZYXKLPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)C(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
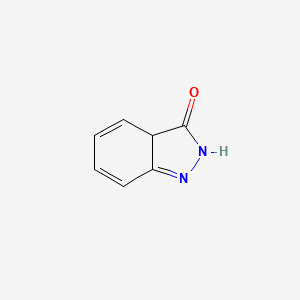
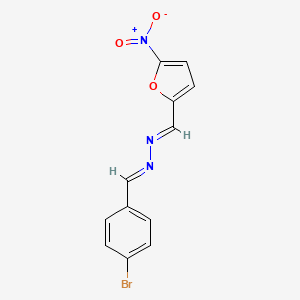
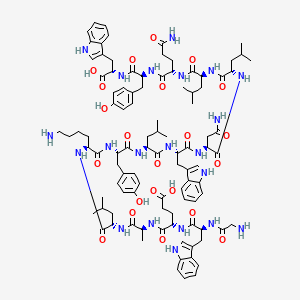
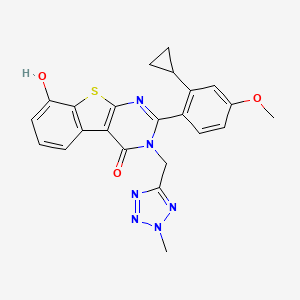
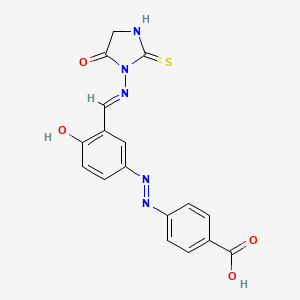
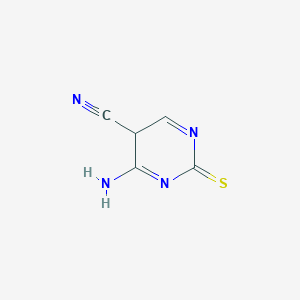
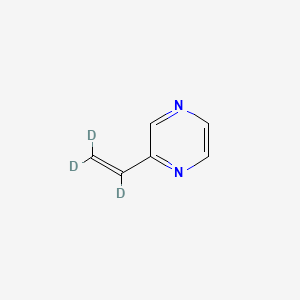


![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
